molecular formula C4H13ClN2O B1253340 Piperazine Dihydrochloride Monohydrate CAS No. 6091-62-9

Piperazine Dihydrochloride Monohydrate

货号: B1253340
CAS 编号: 6091-62-9
分子量: 140.61 g/mol
InChI 键: VKBJNABNNJYRTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine Dihydrochloride Monohydrate is a useful research compound. Its molecular formula is C4H13ClN2O and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine Dihydrochloride Monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine Dihydrochloride Monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine Dihydrochloride Monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

6091-62-9

分子式

C4H13ClN2O

分子量

140.61 g/mol

IUPAC 名称

piperazine;hydrate;hydrochloride

InChI

InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2

InChI 键

VKBJNABNNJYRTK-UHFFFAOYSA-N

SMILES

C1CNCCN1.O.Cl.Cl

规范 SMILES

C1CNCCN1.O.Cl

其他CAS编号

207605-49-0

Pictograms

Irritant; Health Hazard

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperazine Dihydrochloride Monohydrate (CAS 142-64-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential chemical properties of Piperazine Dihydrochloride Monohydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its physicochemical characteristics, structural features, stability profile, and analytical methodologies, offering field-proven insights and practical guidance.

Introduction: The Versatility of a Diamine Salt

Piperazine dihydrochloride monohydrate is the hydrated salt form of piperazine, a six-membered heterocyclic compound containing two secondary amine functional groups at opposing positions.[1] The conversion of the parent piperazine base into its dihydrochloride salt significantly enhances its stability and aqueous solubility, making it a more suitable candidate for pharmaceutical and research applications.[1][2] This compound serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anti-anxiety medications and anthelmintics for veterinary use.[3] Its utility also extends to biochemical research, where it can function as a buffer component in biological assays.[3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of piperazine dihydrochloride monohydrate are summarized in the table below.

PropertyValueSource(s)
CAS Number 142-64-3[3]
Molecular Formula C₄H₁₀N₂·2HCl·H₂O[3]
Molecular Weight 177.07 g/mol [3][4]
Appearance White to off-white or cream-colored crystalline powder or needles.[2][3]
Melting Point 318-320 °C (with decomposition)[2][5]
Solubility Highly soluble in water. Soluble in polar solvents like ethanol and methanol to varying extents. Insoluble in organic solvents.[3][5]
Water Solubility Data 35% at 0 °C, 41% at 20 °C, 48% at 50 °C[3]
pH (1 in 20 solution) 3.0 - 3.4[6][7]
pKa pKa1: 5.35, pKa2: 9.73 (for piperazine base)[4]
Hygroscopicity Slightly hygroscopic; absorbs moisture from the air.[2][8]

The high water solubility is a direct consequence of its ionic nature.[5] The solubility is also temperature-dependent, increasing with a rise in temperature.[5] The pH of an aqueous solution is acidic, a result of the protonated amine groups. The two distinct pKa values are characteristic of the two nitrogen atoms within the piperazine ring, influencing its buffering capacity and ionization state at different pH levels.[4][5]

Structural Elucidation and Spectroscopic Profile

The definitive identification and characterization of piperazine dihydrochloride monohydrate rely on a combination of spectroscopic techniques.

Crystal Structure

The crystal structure of piperazine dihydrochloride monohydrate has been determined by X-ray crystallography. The piperazinium cation adopts a chair conformation, with the protonated nitrogen atoms and chloride ions forming a network of hydrogen bonds with the water molecule of hydration.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride monohydrate is characterized by broad absorptions in the N-H stretching region, indicative of the protonated amine groups, and various C-H and C-N stretching and bending vibrations. A representative IR spectrum can be found in the NIST Chemistry WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For piperazine dihydrochloride, soft ionization techniques like electrospray ionization (ESI) would likely show the protonated molecular ion of piperazine. Fragmentation patterns of piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring.[10][11]

Stability and Reactivity

Thermal Stability

Piperazine dihydrochloride is a thermally stable compound. It is reported to be stable at temperatures up to 270 °C in neutral or acidic media.[3] However, upon heating to decomposition, it can emit toxic fumes of nitrous oxide and hydrogen chloride.[3] Studies on the thermal degradation of aqueous piperazine solutions, relevant to carbon capture applications, indicate that degradation is first-order and proceeds via SN2 substitution reactions, with an activation energy of 183.5 kJ/mol.[12]

Hygroscopicity and Storage

The compound is slightly hygroscopic and will absorb moisture from the air.[2][8] This property necessitates storage in well-closed containers in a cool, dry place to maintain its integrity.[13] The absorption of water can affect the material's physical properties and should be considered during handling and formulation.[14]

Chemical Reactivity

The reactivity of piperazine dihydrochloride is primarily dictated by the two protonated secondary amine groups. It can participate in reactions typical of secondary amines after deprotonation. The salt form is generally less reactive than the free base. It is incompatible with strong oxidizing agents.[15]

Analytical Methodologies

The accurate quantification and purity assessment of piperazine dihydrochloride monohydrate are critical for quality control in pharmaceutical and research settings.

Chromatographic Methods

Thin-Layer Chromatography (TLC): A TLC method for assessing chromatographic purity is described in the United States Pharmacopeia (USP).[6][7] This method uses a silica gel plate and a solvent system of acetone and ammonium hydroxide. Visualization is achieved by spraying with ninhydrin solutions.[6][7]

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and robust method for the analysis of piperazine. Since piperazine itself lacks a strong UV chromophore, derivatization is often employed to enhance detection.[1] Alternatively, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used.[15] A reversed-phase HPLC method using a C18 column with a polar mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent) is a common approach for related piperazine derivatives.[16]

Gas Chromatography (GC): GC can also be utilized for the analysis of piperazine. A method using a DB-17 stationary phase with helium as the carrier gas has been reported for the separation of piperazine and its derivatives.[8][17]

Titration

An assay by titration is a classic and reliable method for determining the purity of piperazine dihydrochloride. A non-aqueous titration with perchloric acid can be used, with the endpoint determined potentiometrically or with a suitable indicator.[7]

Safety and Handling

Piperazine dihydrochloride may cause skin and serious eye irritation.[4][15] It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[4][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area.[18] In case of contact with skin or eyes, flush immediately with plenty of water.[16] If inhaled, move the person to fresh air.[16]

Conclusion

Piperazine dihydrochloride monohydrate is a stable, water-soluble salt of piperazine with significant applications in the pharmaceutical industry and scientific research. Its well-defined physicochemical properties, including its high melting point, aqueous solubility, and specific pKa values, make it a versatile chemical entity. A comprehensive understanding of its spectroscopic profile, stability, and appropriate analytical methods is essential for its effective and safe use. This guide provides a foundational resource for professionals working with this important compound, enabling informed decisions in drug development and research endeavors.

Visualizations

Experimental Workflow: Purity Assessment by HPLC

Figure 1: HPLC Purity Assessment Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Accurately weigh reference standard dissolve_std Dissolve in a suitable diluent prep_std->dissolve_std prep_sample Accurately weigh sample dissolve_sample Dissolve in a suitable diluent prep_sample->dissolve_sample filter_std Filter through 0.45 µm filter dissolve_std->filter_std filter_sample Filter through 0.45 µm filter dissolve_sample->filter_sample injection Inject prepared solutions filter_std->injection filter_sample->injection hplc_system Equilibrate HPLC system with mobile phase hplc_system->injection separation Chromatographic separation on a suitable column (e.g., C18) injection->separation detection Detection (e.g., UV, ELSD, MS) separation->detection integration Integrate chromatograms detection->integration calculation Calculate purity based on peak areas integration->calculation report Generate report calculation->report

Caption: A flowchart illustrating the typical workflow for purity assessment of Piperazine dihydrochloride monohydrate using HPLC.

Logical Relationship: Properties and Applications

Figure 2: Interplay of Properties and Applications core Piperazine Dihydrochloride Monohydrate prop1 High Water Solubility core->prop1 prop2 Enhanced Stability (Salt Form) core->prop2 prop3 Defined pKa Values core->prop3 prop4 Bifunctional (Two Amine Groups) core->prop4 app1 Pharmaceutical Formulations prop1->app1 prop2->app1 app2 API Synthesis prop2->app2 app3 Biochemical Buffering prop3->app3 prop4->app2 app4 Veterinary Medicine (Anthelmintic) app1->app4 app2->app4

Caption: A diagram illustrating how the key chemical properties of Piperazine dihydrochloride monohydrate underpin its various applications.

References

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13.
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Spectrum Chemical. (2007).
  • PubChem. (n.d.). Piperazine dihydrochloride hydrate. Retrieved from [Link]

  • USP. (n.d.). Piperazine Dihydrochloride.
  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • USP. (2025). Piperazine Dihydrochloride USP 2025.
  • Navaneeswari, R., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Freeman, S. A., Rivas, O., & Rochelle, G. T. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 123-130.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry, 9(11), 438-442.
  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 453-460.
  • Kuki, A., & Kertesz, V. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(6), 633–643.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Benchchem. (n.d.).
  • precisionFDA. (n.d.). PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE. Retrieved from [Link]

  • SpectraBase. (n.d.). piperazine, monohydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

Sources

The Dichotomy of Dissolution: A Technical Guide to the Solubility of Piperazine Dihydrochloride Monohydrate in Water versus Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability and ultimate therapeutic efficacy. This parameter profoundly influences bioavailability, dictates formulation strategies, and impacts the overall cost and timeline of drug development. Piperazine dihydrochloride monohydrate, a stable salt of the anthelmintic agent piperazine, serves as a pertinent case study in the differential solubility behavior of a pharmaceutical salt in polar protic solvents of varying characteristics. This technical guide provides an in-depth exploration of the solubility of piperazine dihydrochloride monohydrate in two common solvents: water and ethanol. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, presents collated quantitative and qualitative data, and furnishes detailed experimental protocols for its determination, thereby offering a comprehensive resource for informed decision-making in formulation and process development.

Physicochemical Foundations of Solubility: A Tale of Two Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Piperazine dihydrochloride monohydrate (C₄H₁₀N₂·2HCl·H₂O) is an ionic salt, characterized by a high degree of polarity. Its dissolution is an energy-dependent process involving the disruption of the crystal lattice of the solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.

Water , a highly polar protic solvent with a high dielectric constant, is an excellent solvent for ionic compounds. Its ability to form strong hydrogen bonds and effectively solvate the piperazine and chloride ions through ion-dipole interactions overcomes the lattice energy of the salt, leading to high solubility.

Ethanol , on the other hand, is a less polar solvent compared to water. While it is also a protic solvent capable of hydrogen bonding, its lower dielectric constant and the presence of a nonpolar ethyl group result in weaker interactions with the ions of piperazine dihydrochloride. Consequently, ethanol is less effective at overcoming the crystal lattice energy, resulting in significantly lower solubility.

The solubility of piperazine dihydrochloride is also influenced by temperature. As with most salts, its solubility in water generally increases with rising temperature, which can be attributed to the endothermic nature of the dissolution process.[1]

Quantitative and Qualitative Solubility Profile

The solubility of piperazine dihydrochloride monohydrate exhibits a stark contrast between water and ethanol.

SolventSolubility DataTemperature (°C)Reference
Water35% (w/w)0[2]
Water41% (w/w)20[2]
Water48% (w/w)50[2]
WaterFreely SolubleAmbient[3]
EthanolSlightly SolubleAmbient[3]
EthanolInsoluble in Organic SolventsAmbient[2]

As the data indicates, piperazine dihydrochloride is highly soluble in water, with its solubility showing a positive correlation with temperature.[1][2] In contrast, it is consistently described as "slightly soluble" in ethanol, with some sources even categorizing it as "insoluble in organic solvents."[2][3] This significant difference underscores the critical importance of solvent selection in the formulation of piperazine-based pharmaceuticals.

Experimental Determination of Solubility: A Validated Approach

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed, self-validating system for the accurate measurement of piperazine dihydrochloride monohydrate solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess Piperazine Dihydrochloride Monohydrate prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure precise volume of solvent (Water/Ethanol) prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant using a 0.45 µm syringe filter centrifugation->filtration dilution Dilute filtrate to fall within calibration curve range filtration->dilution hplc Quantify concentration using a validated HPLC-UV method dilution->hplc calculation Calculate solubility (e.g., in mg/mL or g/100g) hplc->calculation G cluster_water High Solubility in Water cluster_ethanol Low Solubility in Ethanol PDH Piperazine Dihydrochloride (Ionic Lattice) Solvated_Ions Solvated Piperazine & Cl- Ions (Strong Ion-Dipole Interactions) PDH->Solvated_Ions Effective Solvation Overcomes Lattice Energy H2O Water Molecules (Highly Polar, H-bonding) H2O->Solvated_Ions Strong Hydrogen Bonding PDH2 Piperazine Dihydrochloride (Ionic Lattice) Insoluble Largely Undissolved Solid (Weak Solute-Solvent Interactions) PDH2->Insoluble Insufficient Solvation to Overcome Lattice Energy EtOH Ethanol Molecules (Less Polar, Weaker H-bonding) EtOH->Insoluble Weaker Interactions

Sources

Piperazine dihydrochloride monohydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis Logic, and Analytical Standards

Executive Summary

Piperazine dihydrochloride monohydrate (CAS 6091-62-9 ) represents a critical salt form of the piperazine moiety, widely utilized as a robust anthelmintic agent and a versatile intermediate in the synthesis of complex pharmaceutical actives (APIs). Unlike its anhydrous counterpart, the monohydrate offers superior crystalline stability, making it the preferred form for solid-state formulation and storage.

This guide provides a definitive technical analysis of the compound, moving beyond basic data to explore the causality behind its synthesis, the logic of its analytical validation, and its mechanistic role in drug development.

Part 1: Molecular Identity & Physicochemical Architecture

Precise characterization begins with distinguishing the specific hydrate form from the anhydrous salt. In regulatory and research contexts, confusing CAS 6091-62-9 (Monohydrate) with CAS 142-64-3 (Anhydrous) can lead to stoichiometric errors of approximately 10% in formulation.

1.1 Chemical Constants[1]
PropertySpecificationTechnical Note
IUPAC Name Piperazine-1,4-diium dichloride monohydrateDenotes the protonation of both nitrogen centers.
Molecular Formula

The lattice contains one water molecule per salt unit.
Molecular Weight 177.07 g/mol Calculated: Base (86.14) + 2HCl (72.92) + H2O (18.02).
CAS Number 6091-62-9 Distinct from anhydrous (142-64-3).
Appearance White crystalline needlesHigh lattice energy results in a high decomposition point.
Melting Point ~320°C (Decomposes)Do not use MP as a primary purity indicator due to decomposition.
Solubility >400 g/L (Water at 20°C)Highly hydrophilic due to ionic character and H-bonding.
1.2 Structural Analysis

The molecule consists of a six-membered saturated heterocycle in a chair conformation. The two nitrogen atoms are protonated (


, 

), forming a dichloride salt. The water molecule is incorporated into the crystal lattice, stabilizing the structure through hydrogen bonding networks between the chloride ions and the ammonium protons.
Part 2: Synthesis & Manufacturing Logic

The synthesis of Piperazine Dihydrochloride Monohydrate is a study in thermodynamic control. The goal is to drive the reaction to the fully protonated state while managing the exotherm to prevent degradation.

2.1 Reaction Pathway

The synthesis typically involves the direct acidification of Piperazine base (or hexahydrate) with Hydrochloric acid.

Reaction Stoichiometry:



Critical Process Parameters (CPPs):

  • Molar Ratio: A slight excess of HCl (

    
     eq) is required to ensure full protonation of both nitrogen centers. Under-acidification yields the monohydrochloride.
    
  • Temperature Control: The neutralization is highly exothermic. Temperature must be maintained

    
     to prevent oxidative discoloration.
    
  • Solvent Selection: Ethanol/Water mixtures are ideal. The salt is less soluble in ethanol, driving precipitation (Le Chatelier’s principle).

2.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Material: Piperazine Base (99%) Solvation Solvation: Dissolve in Ethanol/Water (50:50) Start->Solvation Acidification Acidification (Exothermic): Add Conc. HCl dropwise Maintain T < 60°C Solvation->Acidification Homogenization Crystallization Crystallization: Cool to 0-5°C Induce precipitation Acidification->Crystallization pH < 2.0 Filtration Isolation: Vacuum Filtration Wash with cold Ethanol Crystallization->Filtration Solid-Liquid Sep Drying Drying: Vacuum Oven @ 50°C Target Moisture: ~10% (Monohydrate) Filtration->Drying Product Final Product: Piperazine 2HCl H2O (CAS 6091-62-9) Drying->Product

Figure 1: Controlled synthesis workflow ensuring stoichiometric protonation and correct hydration state.

Part 3: Analytical Characterization & Validation
3.1 The Validation Protocol
  • Identity (IR/NMR): Confirms the piperazine core structure.

  • Stoichiometry (Titration): Confirms the Chloride content (counter-ion validation).

  • Hydration (KF/TGA): Confirms the "Monohydrate" status.

3.2 Detailed Methodologies

A. Chloride Content (Argentometric Titration)

  • Principle:

    
    
    
  • Protocol: Dissolve 100 mg of sample in 50 mL deionized water. Add 1 mL

    
    . Titrate with 0.1 N 
    
    
    
    using Potentiometric detection (silver electrode).
  • Acceptance Criteria: 39.0% – 41.0% Chloride (Theoretical: 40.04%).

B. Water Content (Karl Fischer)

  • Protocol: Volumetric Karl Fischer titration using methanol-based media.

  • Acceptance Criteria: 9.0% – 11.0% Water (Theoretical: 10.17%). Note: If result is <9%, the sample may be partially anhydrous.

C. Organic Purity (HPLC)

  • Challenge: Piperazine lacks a strong UV chromophore.[2]

  • Solution: Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) or use of Refractive Index (RI) / Charged Aerosol Detection (CAD).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC).

  • Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (pH 5.0).

3.3 Analytical Decision Tree

AnalyticalLogic Sample Sample: Piperazine 2HCl H2O Step1 Step 1: Identity FT-IR / H-NMR Sample->Step1 Check1 Spectra Match Standard? Step1->Check1 Step2 Step 2: Counter-Ion Check AgNO3 Titration Check1->Step2 Yes Fail FAIL: Reject / Reprocess Check1->Fail No Check2 Cl Content 39-41%? Step2->Check2 Step3 Step 3: Hydration Check Karl Fischer Check2->Step3 Yes Check2->Fail No Check3 Water Content 9-11%? Step3->Check3 Pass PASS: Release Lot Check3->Pass Yes Check3->Fail No

Figure 2: Step-wise analytical decision tree for QC release.

Part 4: Pharmaceutical Applications & Mechanism[3][4][5]
4.1 Anthelmintic Mechanism

Piperazine is a GABA agonist .

  • Mechanism: It mimics the action of Gamma-aminobutyric acid (GABA) at the neuromuscular junction of the nematode (worm).

  • Effect: This causes hyperpolarization of the muscle membrane, leading to flaccid paralysis.

  • Result: The worm loses its ability to maintain its position in the gut against peristalsis and is expelled alive. This is a crucial safety feature, preventing the absorption of toxins from decaying worms.

4.2 Drug Development Utility[3]
  • API Synthesis: The dihydrochloride salt is often used as a stable precursor to generate the free base in situ for nucleophilic substitution reactions (e.g., synthesis of Ciprofloxacin or Sildenafil analogs).

  • Buffer Systems: Due to its dual pKa values, it is occasionally used in biological buffers, though the free base or HEPES-like derivatives are more common.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12197850: Piperazine dihydrochloride hydrate. Retrieved from [Link]

Sources

Piperazine Dihydrochloride Monohydrate: A Technical Hazard Analysis & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazine Dihydrochloride Monohydrate Safety Data Sheet (SDS) Hazards Type: Technical Safety Guide & Whitepaper Audience: Researchers, Chemical Safety Officers, Drug Development Professionals

Executive Summary & Chemical Identity

Piperazine dihydrochloride monohydrate (CAS: 6091-62-9 / 142-64-3) is a widely used organic base in pharmaceutical synthesis, specifically as an anthelmintic agent and a buffer component in biological assays. While often perceived as a benign salt, it possesses critical immunological hazards that are frequently underestimated in laboratory settings.

This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanistic basis of its toxicity—specifically its potent respiratory and skin sensitization potential—and provides self-validating protocols for safe handling.

Chemical Identity Table
ParameterData
Chemical Name Piperazine dihydrochloride monohydrate
CAS Number 6091-62-9 (Monohydrate); 142-64-3 (Anhydrous)
Formula C₄H₁₀N₂[1][2][3] · 2HCl · H₂O
Molecular Weight 177.07 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water; insoluble in alcohol/ether
Signal Word DANGER

Hazard Identification & GHS Classification

The primary danger of piperazine dihydrochloride lies not in acute lethality, but in its ability to induce irreversible immunological hypersensitivity.

GHS Hazard Statements
CodeHazard ClassStatementSeverity
H334 Resp. Sens. 1 May cause allergy or asthma symptoms or breathing difficulties if inhaled. CRITICAL
H317 Skin Sens. 1May cause an allergic skin reaction.[4][5][6]High
H319 Eye Irrit. 2ACauses serious eye irritation.[6]Moderate
H315 Skin Irrit. 2Causes skin irritation.[5]Moderate
H361 Repr. Tox. 2Suspected of damaging fertility or the unborn child.[6][7][8]Moderate/Chronic

Critical Insight: The H334 classification means this substance is a Respiratory Sensitizer . Unlike simple irritants, exposure can lead to a permanent change in the immune system. Once sensitized, a worker may experience anaphylactic-like reactions upon exposure to minute, trace quantities of the dust in the future.

Toxicological Mechanisms: The "Why" Behind the Hazard

To effectively manage risk, one must understand the biological mechanism of injury.

Immunological Sensitization (The Hapten-Carrier Effect)

Piperazine is a low molecular weight chemical (LMWC). On its own, it is too small to be recognized by the immune system. However, it acts as a hapten .

  • Penetration: Upon inhalation or skin contact, piperazine penetrates the epithelial barrier.

  • Haptenization: It reacts with endogenous proteins (e.g., serum albumin) to form a stable hapten-carrier complex.

  • Recognition: Dendritic cells process this complex and present it to T-cells.

  • Sensitization: This primes the immune system (IgE antibody production).

  • Elicitation: Subsequent exposure triggers mast cell degranulation, releasing histamine and leukotrienes, causing bronchoconstriction (asthma).

Neurotoxicity (GABA Receptor Agonism)

At high systemic doses, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist.[8] This mechanism, which paralyzes parasitic worms (the basis of its pharmaceutical use), can cause neurotoxic effects in humans, including dizziness, vertigo, and ataxia (loss of coordination).

Visualization: The Sensitization Pathway

SensitizationPathway Exposure Exposure (Inhalation/Dermal) Penetration Epithelial Penetration Exposure->Penetration Binding Protein Binding (Haptenization) Penetration->Binding Chemical Reaction ImmuneResponse Dendritic Cell Activation Binding->ImmuneResponse Sensitization T-Cell Priming (IgE Production) ImmuneResponse->Sensitization Latency Period ReExposure Re-Exposure (Trace Amounts) Sensitization->ReExposure Future Contact Reaction Asthma/Anaphylaxis (Mast Cell Degranulation) ReExposure->Reaction Immediate Response

Figure 1: The Immunological Mechanism of Piperazine Sensitization. Note the progression from initial exposure to permanent immune priming.

Risk Management & Exposure Control

Standard "good laboratory practice" is insufficient for respiratory sensitizers.

Engineering Controls (Primary Barrier)
  • Containment: All weighing and handling of open powder must be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s.

  • HEPA Filtration: If using local exhaust, HEPA filtration is recommended to capture fine particulates before exhaust.

Personal Protective Equipment (PPE)
  • Respiratory Protection: If working outside a hood (e.g., spill cleanup), a standard N95 is insufficient for sensitized individuals. Use a P100 respirator or a Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

  • Hand Protection:

    • Material: Nitrile rubber (minimum 0.11 mm thickness).

    • Breakthrough Time: >480 minutes (Piperazine salts are ionic and penetrate organic polymers slowly, but protection against the carrier solvent is critical if in solution).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields should be used if handling large quantities of liquid solutions.

Emergency Response Protocols

These protocols are designed to be self-validating: each step confirms the safety of the next.

Scenario A: Inhalation Exposure (Asthma Attack)

Trigger: Coughing, wheezing, or chest tightness immediately following handling.

  • Evacuate: Move victim to fresh air immediately. Do not let them walk if breathing is labored; transport via wheelchair/stretcher.

  • Assess: Check for audible wheezing (stridor).

  • Position: Place victim in a semi-fowler position (sitting up, leaning slightly forward) to maximize lung expansion.

  • Medical Alert: Call emergency services. Explicitly state: "Possible chemical respiratory sensitization/anaphylaxis from Piperazine exposure."

  • Oxygen: If trained and available, administer oxygen at 10-15 L/min via non-rebreather mask.

Scenario B: Solid Spill Cleanup (> 10g)

Objective: Remove hazard without generating airborne dust.

  • Isolate: Evacuate the immediate area (radius 3m). Post "Do Not Enter" signage.

  • PPE Up: Don P100 respirator, double nitrile gloves, and lab coat.

  • Wet Method (Critical Step):

    • Do NOT dry sweep. This generates dust.[5][9]

    • Cover the spill gently with paper towels.

    • Dampen the towels with water (or a weak dilute acid like 0.1M acetic acid to neutralize the base, though water is sufficient for solubility).

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Decontaminate: Wipe the surface 3 times with wet paper towels.

  • Verify: Check surface pH with litmus paper. It should be neutral (pH 6-8). If >8, repeat wiping.

Visualization: Emergency Decision Matrix

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Inhalation Inhalation/Resp. Distress Type->Inhalation Spill Powder Spill Type->Spill Action1 Evacuate to Fresh Air Semi-Fowler Position Inhalation->Action1 Action2 Isolate Area Don P100 Respirator Spill->Action2 Critical1 Administer O2 if trained Call EMS Action1->Critical1 Critical2 Wet Method Cleanup (NO Dry Sweeping) Action2->Critical2

Figure 2: Emergency Response Decision Tree. Prioritize airway management over spill containment.

Storage & Incompatibilities

  • Hygroscopic Nature: Piperazine dihydrochloride monohydrate is hygroscopic. Store in a desiccator or tightly sealed container. Moisture absorption causes clumping, which increases the risk of dust generation during chipping/breaking.

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/explosion.[10]

    • Acid Chlorides/Anhydrides: Vigorous exothermic reaction.

    • Nitrites: Crucial Warning—Secondary amines like piperazine can react with nitrosating agents (nitrites, nitrous acid) to form N-nitrosopiperazine , a potent carcinogen. Never store near sodium nitrite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine dihydrochloride. REACH Registration Dossier. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

Sources

Comprehensive Crystal Structure Analysis of Piperazine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of Piperazine Dihydrochloride Monohydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a critical pharmaceutical salt used as an anthelmintic agent and a versatile intermediate in organic synthesis. We explore its crystallographic properties, hydrogen bonding networks, and thermal stability profiles. This document is designed for solid-state chemists and formulation scientists, offering actionable protocols for synthesis, characterization, and stability assessment.

Introduction & Pharmaceutical Context

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their ability to modulate physicochemical properties such as solubility and lipophilicity. The dihydrochloride monohydrate salt form is particularly significant for two reasons:

  • Bioavailability: The protonation of both nitrogen atoms (

    
    , 
    
    
    
    ) drastically enhances aqueous solubility compared to the free base.
  • Solid-State Stability: The incorporation of a water molecule into the crystal lattice acts as a "structural glue," bridging the organic cations and inorganic anions via a robust hydrogen bonding network, which often confers superior physical stability over anhydrous forms.

Understanding the precise atomic arrangement of this salt is essential for controlling polymorphism during scale-up and ensuring consistent dissolution profiles in drug products.

Experimental Methodology

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), a slow evaporation or diffusion method is preferred over rapid precipitation.

Protocol:

  • Dissolution: Dissolve 1.0 g of anhydrous piperazine in 10 mL of ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (37%) dropwise with stirring until the pH reaches ~1-2. A white precipitate will form initially.[1]

  • Redissolution: Add a minimum amount of distilled water (approx. 2-3 mL) and heat the solution to 60°C until the precipitate dissolves completely.

  • Crystallization: Filter the hot solution through a 0.45

    
     PTFE filter into a clean vial. Cover with Parafilm, poke 2-3 small holes, and allow to stand at room temperature (
    
    
    
    ) for 3-5 days.
  • Harvesting: Colorless, prismatic crystals will form. Harvest by filtration and wash with cold ethanol.[1]

Characterization Workflow

The following workflow ensures comprehensive structural validation:

G Sample Raw Crystal Sample Microscopy Optical Microscopy (Birefringence Check) Sample->Microscopy Thermal TGA / DSC (Hydration State) Sample->Thermal SCXRD Single Crystal XRD (Structure Solution) Microscopy->SCXRD Select Crystal PXRD Powder XRD (Phase Purity) Microscopy->PXRD Bulk Analysis Model Structural Model (CIF Generation) SCXRD->Model Model->PXRD Simulate Pattern for Validation

Figure 1: Integrated characterization workflow for pharmaceutical salts. The comparison of experimental PXRD with the pattern simulated from SCXRD data is a critical self-validating step.

Crystallographic Characterization

The crystal structure of piperazine dihydrochloride monohydrate is distinct from its anhydrous counterparts. The lattice accommodates the piperazinium dication, two chloride anions, and a water molecule in a specific stoichiometry.[2]

Crystal Data & Refinement Details

Data retrieved from high-resolution structural analyses (e.g., Dehghanpour et al.) define the standard metric parameters for this phase.

ParameterValue
Empirical Formula

Formula Weight 177.07 g/mol
Crystal System Monoclinic
Space Group

(No.[3] 15)
Unit Cell Dimensions

Å

Å

Å
Angles



Volume ~835.6 ų
Z (Formula Units) 4
Calculated Density 1.407 g/cm³
Molecular Geometry
  • Cation Symmetry: The piperazinium dication (

    
    ) lies on a crystallographic center of inversion. This implies the piperazine ring adopts a perfect chair conformation, minimizing steric strain.
    
  • Water Position: The water oxygen atom is located on a twofold rotation axis. This special position dictates that the water molecule is disordered or dynamically averaging its hydrogen positions, or it bridges symmetric elements of the lattice.

Solid-State Characterization & Stability

Hydrogen Bonding Network

The stability of the monohydrate is driven by a robust 3D network of hydrogen bonds.

  • N-H...Cl Interactions: The protonated amine groups (

    
    ) act as strong donors to the chloride anions.
    
  • Water Bridging: The lattice water acts as both a donor (to

    
    ) and an acceptor (potentially weak interactions), effectively linking the organic layers.
    

Key Interaction Table:

D-H...A D-H (Å) H...A (Å) D...A (Å) Angle (°)

|


 | 0.90 | 2.25 | 3.14 | 170 |
| 

| 0.90 | 2.28 | 3.16 | 165 | |

| 0.85 | 2.35 | 3.18 | 172 |

(Note: Values are representative of typical neutron/X-ray diffraction findings for this salt class).

Thermal Analysis (TGA/DSC)

Thermal behavior is a critical quality attribute.

  • Dehydration: TGA typically shows a mass loss of ~10.2% (theoretical for 1

    
    ) between 70°C and 110°C.
    
  • Melting/Decomposition: Following dehydration, the anhydrous salt is stable up to ~300°C, where it melts with decomposition.

Thermal Hydrate Monohydrate (Stable < 60°C) Transition Dehydration (Endotherm ~80-100°C) Hydrate->Transition - H2O Anhydrous Anhydrous Phase (Hygroscopic) Transition->Anhydrous Decomp Decomposition (>300°C) Anhydrous->Decomp Melting

Figure 2: Thermal stability pathway. The dehydration step is distinct, allowing for easy quantification of water content via TGA.

Implications for Drug Development[4]

Polymorphism Risk

The reversible nature of the dehydration (Monohydrate


 Anhydrous) poses a risk during manufacturing.
  • Wet Granulation: Using water in processing will likely convert any anhydrous material to the monohydrate.

  • Drying: Over-drying (>60°C under vacuum) may strip the lattice water, creating a metastable anhydrous phase that is hygroscopic.

  • Recommendation: Maintain humidity control (RH 40-60%) during processing to preserve the stable monohydrate form.

Solubility

The dihydrochloride salt exhibits high aqueous solubility (>100 mg/mL), making it suitable for immediate-release formulations. The crystal lattice energy, while stabilized by water, is easily overcome by solvent interactions due to the ionic nature of the chloride salt.

References

  • Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001).[3] Redetermination of piperazine dihydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o610-o611.

  • PubChem. (n.d.).[4][5] Piperazinium dichloride monohydrate (CID 517645). National Center for Biotechnology Information.

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.

Sources

Methodological & Application

Application Notes and Protocols: Enhancing Perovskite Solar Cell Performance with Piperazine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing Instability in Perovskite Solar Cells

Perovskite solar cells (PSCs) have garnered significant attention in the photovoltaic community due to their rapidly increasing power conversion efficiencies (PCEs) and low-cost fabrication potential.[1] However, the long-term stability of these devices, particularly those based on tin-halide perovskites, remains a critical challenge for commercialization. Tin-based perovskites, while being a promising lead-free alternative, are susceptible to rapid oxidation of Sn²⁺ to Sn⁴⁺, which leads to p-type self-doping, increased charge carrier recombination, and poor device stability.[2][3]

To mitigate these degradation pathways, various strategies involving additive engineering have been explored. This application note focuses on the use of piperazine dihydrochloride monohydrate as a precursor additive to enhance the quality and stability of perovskite films, with a particular emphasis on tin-based systems like Cesium Tin Iodide (CsSnI₃). The incorporation of piperazine has been shown to suppress self-doping, improve film morphology, and ultimately enhance the performance and longevity of perovskite solar cells.[4][5]

Mechanism of Action: The Role of Piperazine

The introduction of piperazine dihydrochloride monohydrate into the perovskite precursor solution provides a source of piperazine cations (C₄H₁₀N₂²⁺). These cations play a multifaceted role in improving the perovskite film:

  • Suppression of Self-Doping: In tin-based perovskites, the oxidation of Sn²⁺ to Sn⁴⁺ creates tin vacancies, leading to undesirable p-type doping. Piperazine acts to significantly reduce the conductivity of CsSnI₃ films, indicating a suppression of this self-doping mechanism.[4][5]

  • Improved Film Morphology: The presence of piperazine in the precursor solution has been observed to improve the coverage of the perovskite film and suppress the crystallization of excess SnI₂.[4][5] This leads to more uniform and pinhole-free films, which are crucial for preventing short-circuits and enhancing device performance.

  • Enhanced Stability: By mitigating the intrinsic degradation pathways of tin-based perovskites, piperazine contributes to the overall stability of the solar cell. Some studies have also explored the use of piperazine derivatives to create 2D/3D perovskite structures, which can further enhance environmental and thermal stability.

The overarching effect of incorporating piperazine dihydrochloride monohydrate is the formation of a higher quality perovskite active layer with reduced defects, leading to improved photovoltaic performance and stability.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a perovskite precursor solution containing piperazine dihydrochloride monohydrate, followed by the fabrication of a perovskite solar cell. This protocol is adapted from established procedures for piperazine-based additives in tin-based perovskites.[6]

Materials and Equipment
Material/EquipmentDescription
Precursor Materials Cesium Iodide (CsI), Tin(II) Iodide (SnI₂), Piperazine Dihydrochloride Monohydrate (C₄H₁₀N₂·2HCl·H₂O)
Solvents Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO)
Substrates FTO-coated glass
Other Chemicals Titanium dioxide (TiO₂) paste, Spiro-OMeTAD, Chlorobenzene, Gold (Au)
Equipment Spin coater, Hotplate, Glovebox (N₂ atmosphere), Solar simulator, Potentiostat/Galvanostat
Protocol 1: Preparation of the Perovskite Precursor Solution with Piperazine Dihydrochloride Monohydrate

This protocol describes the preparation of a CsSnI₃ precursor solution with a target molar ratio of piperazine additive.

  • Prepare a Piperazine Dihydrochloride Monohydrate Stock Solution (2 M):

    • In a nitrogen-filled glovebox, dissolve 354.14 mg of piperazine dihydrochloride monohydrate (MW: 177.07 g/mol ) in a mixed solvent of 0.8 mL DMF and 0.2 mL DMSO (4:1 volume ratio) to make a 1 mL stock solution.

    • Stir the solution at room temperature until the solid is fully dissolved. Gentle heating (e.g., 40-50 °C) may be applied to aid dissolution, but avoid excessive temperatures.

  • Prepare the Main Perovskite Precursor Solution (1.0 M SnI₂):

    • In a separate vial inside the glovebox, dissolve the desired amounts of CsI and SnI₂ in the DMF/DMSO (4:1 v/v) solvent mixture. For a typical formulation, the molar ratio of CsI to SnI₂ is 0.4.[6] For a 1 M SnI₂ solution, this would involve dissolving the appropriate molar equivalents of CsI and SnI₂.

    • Stir this solution until all solids are dissolved. Heating at approximately 70-90 °C for at least 30 minutes is common to ensure complete dissolution.[6][7]

  • Add the Piperazine Additive:

    • To the main perovskite precursor solution, add the required volume of the 2 M piperazine dihydrochloride monohydrate stock solution to achieve the desired final molar ratio of piperazine to SnI₂. Molar ratios can be varied, for example, from 5% to 25%.[6]

    • For a 15 mol% addition to a 1 mL precursor solution containing 1 mmol of SnI₂, you would add 75 µL of the 2 M piperazine stock solution.

    • Stir the final mixed solution at 90 °C for 10 minutes before use.[6]

Precursor_Preparation cluster_stock Piperazine Stock Solution cluster_main Main Perovskite Solution cluster_final Final Additive Solution pip_solid Piperazine Dihydrochloride Monohydrate dissolve_1 Dissolve & Stir pip_solid->dissolve_1 solvent_mix_1 DMF/DMSO (4:1) solvent_mix_1->dissolve_1 stock_solution 2 M Piperazine Stock Solution dissolve_1->stock_solution mix Add Stock to Main & Stir (90 °C) stock_solution->mix csi_sni2 CsI & SnI₂ dissolve_2 Dissolve & Stir (70-90 °C) csi_sni2->dissolve_2 solvent_mix_2 DMF/DMSO (4:1) solvent_mix_2->dissolve_2 main_solution CsSnI₃ Precursor Solution dissolve_2->main_solution main_solution->mix final_solution Final Precursor for Spin Coating mix->final_solution

Caption: Workflow for preparing the piperazine-additive perovskite precursor solution.

Protocol 2: Perovskite Solar Cell Fabrication (Illustrative Example)

This protocol outlines a general procedure for fabricating a perovskite solar cell using the prepared precursor solution.

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in soapy water, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate, followed by a mesoporous TiO₂ layer via spin coating. Anneal the substrates at an appropriate high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the final piperazine-containing perovskite precursor solution onto the TiO₂ layer via a one-step spin coating process (e.g., 1500 rpm for 30 seconds).[6]

    • Anneal the films at 90 °C for 25 minutes to form the crystalline perovskite layer.[6]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD in chlorobenzene, typically containing additives like Li-TFSI and t-BP, onto the perovskite layer.

  • Metal Electrode Deposition: Deposit a gold (Au) back contact via thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination.

Fabrication_Workflow start Start: FTO Substrate clean Substrate Cleaning (Ultrasonication) start->clean etl ETL Deposition (c-TiO₂ & m-TiO₂) clean->etl perovskite Perovskite Deposition (Spin Coating in Glovebox) etl->perovskite htl HTL Deposition (Spiro-OMeTAD) perovskite->htl electrode Au Electrode Deposition (Thermal Evaporation) htl->electrode characterization Device Characterization (J-V Testing) electrode->characterization end Finished Device characterization->end

Caption: General workflow for perovskite solar cell fabrication.

Expected Results and Performance

The addition of piperazine to CsSnI₃ perovskite precursors has been shown to yield significant improvements in device performance. While pristine CsSnI₃ devices often suffer from short-circuiting and low efficiencies, the incorporation of piperazine can lead to functional devices with measurable photovoltaic output.

AdditivePCE (%)V_oc (V)J_sc (mA/cm²)FF (%)Reference
None (Control)----[4]
Piperazine + SnF₂3.830.33820.6354.18[4]

As shown in the table, the synergistic use of piperazine and other additives like SnF₂ can dramatically improve the power conversion efficiency of CsSnI₃ solar cells.[4] The primary contributions to this enhancement are the suppression of defects and improved film quality, which lead to higher open-circuit voltages (V_oc) and fill factors (FF). Researchers using piperazine dihydrochloride monohydrate can expect similar trends in performance enhancement.

Troubleshooting

  • Poor Solubility of Piperazine Dihydrochloride Monohydrate: If the additive does not fully dissolve, gentle heating and increased stirring time may be necessary. Ensure that anhydrous solvents are used, as water can affect the solubility and stability of the precursor solution. Piperazine dihydrochloride is known to be soluble in polar solvents.[8]

  • Inconsistent Film Quality: Incomplete dissolution of precursors or additives can lead to non-uniform films. Filtering the final precursor solution through a 0.22 µm PTFE filter before spin coating can help remove any particulate matter.

  • Low Device Performance: The optimal concentration of the piperazine additive may vary depending on the specific perovskite composition and fabrication conditions. It is recommended to screen a range of additive concentrations to determine the optimal loading for your system.

Conclusion

Piperazine dihydrochloride monohydrate is a promising additive for enhancing the performance and stability of perovskite solar cells, particularly lead-free tin-based devices. By suppressing self-doping, improving film morphology, and reducing defects, this additive addresses some of the key challenges associated with perovskite instability. The protocols provided in this application note offer a starting point for researchers to incorporate piperazine dihydrochloride monohydrate into their perovskite solar cell fabrication workflows. Further optimization of additive concentration and processing parameters can unlock even greater potential for high-efficiency and stable perovskite photovoltaics.

References

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • PubChem. Piperazine dihydrochloride. [Link]

  • SciSpace. Stable tin perovskite solar cells developed via additive engineering. [Link]

  • Request PDF. Piperazine Suppresses Self-Doping in CsSnI 3 Perovskite Solar Cells. [Link]

  • Request PDF. Hydrazine dihydrochloride as a new additive to promote performance of tin-based mixed organic cation perovskite solar cells. [Link]

  • Wikipedia. Tin-based perovskite solar cell. [Link]

  • Interface and Additive Engineering to Improve Reproducibility and Performance of Bismuth-Based and Tin-Based Perovskite Solar Cells. [Source URL not available]
  • OSTI.GOV. Piperazine Suppresses Self-Doping in CsSnI 3 Perovskite Solar Cells. [Link]

  • Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. [Source URL not available]
  • Google Patents.
  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

  • Amazon S3. Piperazine Suppresses Self-doping in CsSnI3 Perovskite Solar Cells. [Link]

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Semantic Scholar. Achieving above 24% efficiency with non-toxic CsSnI3 perovskite solar cells by harnessing the potential of the absorber and char. [Link]

  • RSC Publishing. Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite. [Link]

  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. How to prepare a perovskite precursor?. [Link]

  • PMC. Aqueous‐Containing Precursor Solutions for Efficient Perovskite Solar Cells. [Link]

  • Preparation of CH3NH3PbI3 thin films with tens of micrometer scale at high temper
  • ResearchGate. What is the actual basis on which amount of Perovskites materials are to be taken?. [Link]

  • Preprints.org. Absorber Enrichment and Its Implication on the Performance of Lead-free CsSnI3 Perovskite Solar Cells (PSCs) - A 1D-SCAPS Study. [Link]

  • eScholarship.org. Effect of the precursor chemistry on the crystallization of triple cation mixed halide perovskites. [Link]

  • MDPI. Preparation of Highly Efficient and Stable All-Inorganic Perovskite Solar Cells in Atmosphere Environment. [Link]

Sources

Application Notes and Protocols for the Synthesis of Monosubstituted Piperazines Using Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Monosubstituted Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle is a versatile scaffold frequently incorporated into drug candidates to modulate pharmacological properties such as solubility, lipophilicity, and receptor binding affinity.[2][3] In particular, monosubstituted piperazines are crucial building blocks for synthesizing therapeutics targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics, as well as agents for treating cancer and infectious diseases.[3][4][5]

Traditionally, the synthesis of monosubstituted piperazines has often relied on a multi-step approach involving the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to prevent disubstitution.[6][7] While effective, this method can be time-consuming and less cost-effective. A more streamlined and efficient alternative involves the use of piperazine dihydrochloride as the starting material. This application note provides a comprehensive guide to the synthesis of monosubstituted piperazines using piperazine dihydrochloride, detailing the underlying principles and offering robust protocols for various synthetic transformations.

The Strategic Advantage of Piperazine Dihydrochloride

Piperazine dihydrochloride (C₄H₁₀N₂·2HCl) is a stable, non-hygroscopic, and easy-to-handle solid, making it an attractive starting material for large-scale synthesis.[8] Its primary advantage lies in the in-situ generation of piperazine monohydrochloride, which serves as a "self-protected" form of piperazine.[6][7][9] In this state, one of the nitrogen atoms is protonated, rendering it non-nucleophilic, while the other remains as a free base, available for reaction. This elegant approach effectively circumvents the need for a separate protection-deprotection sequence, thereby simplifying the synthetic route and often leading to higher overall yields.[6][7]

The principle is based on the reaction of one equivalent of free piperazine with one equivalent of piperazine dihydrochloride to form two equivalents of the monoprotonated species.[6][7][10] This equilibrium strongly favors the formation of the monosubstituted product by significantly reducing the concentration of the highly reactive free piperazine, which could otherwise lead to undesired disubstitution.

Core Synthetic Methodologies and Protocols

The in-situ generated piperazine monohydrochloride can be effectively employed in a variety of common synthetic transformations to introduce a wide range of substituents onto the piperazine ring. The following sections detail the protocols for N-alkylation, N-arylation, and reductive amination.

N-Alkylation of Piperazine Dihydrochloride

N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine core.[11] This reaction typically proceeds via a nucleophilic substitution mechanism where the free nitrogen of the in-situ generated piperazine monohydrochloride attacks an alkyl halide or a similar electrophile.[5]

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the mono-N-alkylation of piperazine using an alkyl halide.

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Methanol or Ethanol

  • Base (e.g., triethylamine, potassium carbonate, if necessary for specific substrates)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq).

  • Add methanol or ethanol as the solvent and heat the mixture until a clear solution is formed. This step generates the piperazine monohydrochloride in situ.[9]

  • Cool the solution to room temperature.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture with stirring.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a precipitate (unreacted piperazine dihydrochloride) forms, it can be removed by filtration.[6][7]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by acid-base extraction or column chromatography. For acid-base extraction, dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining hydrochloride salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the monosubstituted piperazine.

Causality Behind Experimental Choices:

  • The use of equimolar amounts of piperazine and piperazine dihydrochloride is crucial for the efficient generation of the monoprotonated species, which is key to achieving monosubstitution.[6][7]

  • Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the piperazine salts.

  • The choice of reaction temperature depends on the electrophilicity of the alkyl halide. More reactive halides like benzyl bromide may react at room temperature, while less reactive ones may require heating.

N-Arylation of Piperazine Dihydrochloride

The introduction of an aryl group onto the piperazine ring is a common strategy in the synthesis of many CNS-active drugs.[3][4] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this transformation.[12][13] While many protocols utilize N-Boc-piperazine, the reaction can be adapted for the direct use of piperazine, often with careful control of stoichiometry to favor mono-arylation.

Protocol 2: Buchwald-Hartwig Amination for Mono-N-Arylation

This protocol provides a general procedure for the palladium-catalyzed mono-arylation of piperazine. For optimal results with piperazine dihydrochloride, a suitable base must be used to generate the free piperazine in situ.

Materials:

  • Piperazine dihydrochloride

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong base (e.g., sodium tert-butoxide, LHMDS)[11]

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), piperazine dihydrochloride (1.2-1.5 eq), palladium catalyst (1-5 mol%), and phosphine ligand (1-5 mol%).

  • Add the strong base (2.5-3.0 eq to neutralize the dihydrochloride and the generated H-X).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination and depends on the nature of the aryl halide.[13]

  • A strong, non-nucleophilic base is required to deprotonate the piperazine dihydrochloride and facilitate the catalytic cycle.

  • The reaction must be carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand.

Reductive Amination with Piperazine Dihydrochloride

Reductive amination is a versatile and widely used method for the N-alkylation of amines, including piperazine.[14] This one-pot reaction involves the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[11][14]

Protocol 3: General Procedure for Reductive Amination

This protocol outlines a general method for the monosubstitution of piperazine via reductive amination.

Materials:

  • Piperazine dihydrochloride

  • Aldehyde or Ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

  • Base (e.g., triethylamine, if piperazine dihydrochloride is used)

Procedure:

  • To a round-bottom flask, add piperazine dihydrochloride (1.0 eq) and the anhydrous solvent.

  • Add a base such as triethylamine (2.0-2.2 eq) to liberate the free piperazine. Stir for 10-15 minutes.

  • Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for a period to allow for imine/iminium ion formation (typically 30-60 minutes).

  • Add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[11]

  • The initial formation of the imine or iminium ion is a crucial step before the reduction. The reaction is often acid-catalyzed, but the presence of the hydrochloride salt can sometimes be sufficient.

  • The use of a base is necessary to neutralize the hydrochloride and generate the nucleophilic free piperazine.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Methodologies for Monosubstituted Piperazines

Methodology Electrophile/Reagent Key Reagents Typical Solvents Advantages Disadvantages
N-Alkylation Alkyl Halides, SulfonatesPiperazine, Piperazine DihydrochlorideMethanol, EthanolSimple, readily available starting materials.Can lead to over-alkylation if not controlled.
N-Arylation Aryl Halides, TriflatesPd Catalyst, Ligand, BaseToluene, DioxaneWide substrate scope, access to N-arylpiperazines.Requires inert conditions, expensive catalysts/ligands.
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., STAB)DCM, DCE, MethanolOne-pot procedure, mild conditions.Carbonyl compound must be stable to reaction conditions.

Diagram 1: General Workflow for Synthesis of Monosubstituted Piperazines

G cluster_0 Starting Material Preparation cluster_1 Reaction Pathways cluster_2 Work-up and Purification cluster_3 Final Product start Piperazine Dihydrochloride alkylation N-Alkylation (Alkyl Halide) start->alkylation Base (optional) arylation N-Arylation (Aryl Halide, Pd Catalyst) start->arylation Strong Base reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination Base workup Reaction Work-up (Quenching, Extraction) alkylation->workup arylation->workup reductive_amination->workup purification Purification (Chromatography/Distillation) workup->purification end Monosubstituted Piperazine purification->end

Caption: A generalized workflow for the synthesis of monosubstituted piperazines.

Diagram 2: In-situ Generation of Piperazine Monohydrochloride

G cluster_equilibrium Equilibrium in Solution Piperazine Piperazine (Free Base) Piperazine Monohydrochloride Piperazine (Monohydrochloride) (Reactive Species) Piperazine->Piperazine Monohydrochloride + Piperazine Dihydrochloride Piperazine Dihydrochloride Piperazine (Dihydrochloride) Piperazine Dihydrochloride->Piperazine Monohydrochloride + Piperazine

Caption: The equilibrium for in-situ generation of the reactive monohydrochloride species.

Conclusion

The use of piperazine dihydrochloride as a starting material offers a practical and efficient strategy for the synthesis of monosubstituted piperazines. By leveraging the in-situ formation of a "self-protected" piperazine monohydrochloride, this approach simplifies synthetic procedures, reduces the number of steps, and often improves overall yields compared to traditional methods that rely on protecting groups. The protocols provided herein for N-alkylation, N-arylation, and reductive amination serve as a robust foundation for researchers and drug development professionals to access a diverse range of valuable monosubstituted piperazine derivatives.

References

  • Harfenist, M., & Magnien, E. (1958). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 80(23), 6257–6260.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(4), 104611. [Link]

  • Pollard, C. B., & McDowell, L. G. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855.
  • Pazdera, P., et al. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. [Link]

  • A-zeal. (n.d.). The Versatility of Piperazine Intermediates in Chemical Synthesis. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(4), 104611. [Link]

  • Cignarella, G., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A Affinity/selectivity. Journal of Medicinal Chemistry, 39(16), 3195–3202. [Link]

  • Caccia, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3336. [Link]

  • Cignarella, G., et al. (1996). 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Alkylamido and Alkylamino Derivatives. Synthesis, 5-HT1A Receptor Affinity, and Selectivity. 3. Journal of Medicinal Chemistry, 39(16), 3195–3202.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Le, D. N., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Advances, 10(52), 31379–31385. [Link]

  • El-Malah, A. A., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(18), 15003–15011. [Link]

  • Chembb. (2026). Why High Purity Piperazine Dihydrochloride Matters for Agrochemicals. [Link]

  • Cignarella, G., et al. (1996). 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Alkylamido and Alkylamino Derivatives. Synthesis, 5-HT1A Receptor Affinity, and Selectivity. 3. Journal of Medicinal Chemistry, 39(16), 3195–3202. [Link]

  • Cignarella, G., et al. (1996). 1-aryl-4-[(1-tetralinyl)alkyl]piperazines: alkylamido and alkylamino derivatives. Synthesis, 5-HT1A receptor affinity, and selectivity. 3. Journal of Medicinal Chemistry, 39(16), 3195–3202. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Donati, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques. [Link]

  • Khan, I., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 14(1), 23-37.
  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(24), 6210-6218.

Sources

Protocol for the Purification of Piperazine Dihydrochloride Monohydrate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Piperazine dihydrochloride monohydrate is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly anti-helminthic and psychoactive agents.[1][2] The purity of this starting material is paramount, as impurities can carry through the synthetic route, impacting the safety and efficacy of the final drug product. Recrystallization is a robust and scalable purification technique employed to enhance the purity of solid APIs and intermediates.[3][4] This application note provides a detailed, step-by-step protocol for the recrystallization of piperazine dihydrochloride monohydrate. It elucidates the scientific principles behind each step, offering a framework for researchers, scientists, and process chemists to obtain high-purity material suitable for drug development and manufacturing.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification process in pharmaceutical chemistry that separates a compound from its impurities based on differences in solubility.[5] The technique involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is cooled, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3]

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. For piperazine dihydrochloride monohydrate, a highly polar, ionic salt, polar solvents are the primary candidates for investigation.[6] It is highly soluble in water and slightly soluble in alcohols like methanol and ethanol.[6][7] This differential solubility is the cornerstone of the purification process described herein. This protocol will utilize a mixed solvent system of ethanol and water, which provides excellent control over solubility and crystal formation.

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Piperazine Dihydrochloride Monohydrate: Causes skin and serious eye irritation.[8] May cause an allergic skin reaction and can lead to allergy or asthma symptoms if inhaled.[9] It is also suspected of damaging fertility or the unborn child. Avoid breathing dust.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before commencing any work.[8][10]

Materials and Equipment

Materials:

  • Impure Piperazine Dihydrochloride Monohydrate (C₄H₁₀N₂·2HCl·H₂O)[1]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (for heating under reflux)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatulas

  • Watch glass

  • Drying oven or vacuum desiccator

Recrystallization Workflow Diagram

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Weigh Impure Piperazine Dihydrochloride Monohydrate dissolve Dissolve in Minimum Amount of Hot Water/Ethanol Solvent start->dissolve hot_filt Hot Filtration (Optional, if insoluble impurities are present) dissolve->hot_filt cool Slow Cooling to Induce Crystallization hot_filt->cool Clear Filtrate vac_filt Vacuum Filtration to Collect Crystals cool->vac_filt wash Wash Crystals with Cold Solvent vac_filt->wash dry Dry Purified Crystals wash->dry final High-Purity Product dry->final

Sources

Piperazine dihydrochloride monohydrate biological buffer preparation pH 9-10

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Optimization of Piperazine Dihydrochloride Buffer (pH 9.0–10.0)

Introduction

Piperazine (


) is a cyclic organic diamine that functions as an effective buffer in the alkaline range. While often overshadowed by its ethanesulfonic acid derivative (PIPES), unsubstituted Piperazine  is a superior choice for applications requiring a pH between 9.0 and 10.0, such as protein electrophoresis, anion exchange chromatography, and specific enzyme assays.

Critical Distinction: Do not confuse Piperazine (pKa₂ ≈ 9.73) with PIPES (pKa ≈ 6.76).[1] They buffer at completely different physiological ranges.

This guide details the preparation of a buffer using Piperazine Dihydrochloride Monohydrate . Using the dihydrochloride salt is preferred over the free base for stability and solubility, but it requires precise neutralization with sodium hydroxide (NaOH) to reach the active buffering region.

Chemical & Physical Properties

PropertyValueNotes
Chemical Name Piperazine Dihydrochloride MonohydrateSalt form
Formula

Molecular Weight 177.07 g/mol Anhydrous: 159.06 g/mol
pKa₁ (25°C) 5.35Buffering range: 4.8 – 5.9
pKa₂ (25°C) 9.73 Target range: 9.2 – 10.2
Solubility >100 mg/mL (Water)Highly soluble
Appearance White crystalline powderHygroscopic

Buffer Design Logic (The "Why")

To prepare a buffer at pH 9.8 using the dihydrochloride salt (


), we must traverse two ionization states.
  • Initial State: The salt dissolves as the fully protonated diprotic acid (

    
    ). The solution will be highly acidic (pH < 2).
    
  • First Equivalence Point: Adding 1.0 equivalent of NaOH neutralizes the first proton, yielding the monoprotonated species (

    
    ). pH ≈ 7.5.
    
  • Target State: To buffer at pH 9.7 (the pKa₂), we need a 50:50 ratio of the monoprotonated species (

    
    ) and the free base (
    
    
    
    ). This requires ~1.5 equivalents of NaOH total per mole of Piperazine.

Insight: Because significant NaOH is required, the ionic strength of the final solution will be higher than that of a buffer prepared from the free base. However, the dihydrochloride salt is less prone to oxidation and easier to handle than the hygroscopic, alkaline free base.

Visualization: Protonation Workflow

PiperazineProtonation Start Piperazine Dihydrochloride (H₂P²⁺) Step1 + 1.0 eq NaOH (Neutralize HCl) Start->Step1 Inter Monoprotonated Species (HP⁺) Step1->Inter Step2 + ~0.5 eq NaOH (Titrate to pKa₂) Inter->Step2 End Active Buffer pH 9.7 (HP⁺ ⇌ P) Step2->End

Figure 1: Stoichiometric progression from acidic salt to alkaline buffer.

Protocol: 100 mM Piperazine Buffer (pH 9.8)

Target Volume: 1000 mL Target Concentration: 100 mM (0.1 M) Target pH: 9.8 at 25°C

Reagents Required
  • Piperazine Dihydrochloride Monohydrate (MW: 177.07 g/mol )

  • Sodium Hydroxide (NaOH), 5M or 10M solution (High concentration minimizes volume change)

  • Deionized water (18.2 MΩ·cm), CO₂-free (degassed)

Step-by-Step Methodology
  • Calculations:

    
    
    
    
    
  • Dissolution:

    • Weigh 17.71 g of Piperazine Dihydrochloride Monohydrate.

    • Add to a beaker containing 800 mL of deionized water (80% of final volume).

    • Stir until completely dissolved. Note: The solution will be acidic.

  • Titration (The Critical Step):

    • Place the pH probe into the solution. Ensure the probe is calibrated at pH 7.0 and pH 10.0.

    • Slowly add 5M NaOH while stirring.

    • Observation: You will see a rapid pH rise initially, a plateau around pH 5.3 (pKa₁), a sharp rise through pH 7.5, and a second plateau approaching pH 9.7.

    • Continue adding NaOH until the pH reaches 9.8 .

    • Expectation: You will need approximately 30 mL of 5M NaOH (approx. 1.5 equivalents).

  • Final Adjustment:

    • Transfer the solution to a 1000 mL volumetric flask.

    • Add deionized water to the mark.[1]

    • Invert to mix. Filter through a 0.22 µm filter if sterility is required.

Critical Considerations & Troubleshooting

A. Temperature Dependence

Piperazine, like all amine buffers, is sensitive to temperature. The


 is approximately -0.015 pH units/°C .
  • If you prep at 25°C (pH 9.8) and use it at 4°C, the pH will rise to ~10.1.

  • Action: Always titrate the buffer at the temperature of its intended use.

B. CO₂ Interference (Carbamate Formation)

Piperazine reacts avidly with atmospheric CO₂ to form carbamates. This reaction releases protons, causing the buffer pH to drift downward over time.[2]

  • Action: Use degassed water. Store the buffer in tightly sealed bottles. Discard if a precipitate forms or pH drifts significantly.

C. Metal Chelation

Piperazine can complex with divalent cations (Cu²⁺, Zn²⁺), though less aggressively than EDTA.

  • Action: If your experiment relies on precise metal ion concentrations (e.g., metalloenzyme assays), calculate free metal concentrations or choose a sterically hindered buffer (e.g., CHES) instead.

D. Comparison with Other Buffers
BufferpKa (25°C)ProsCons
Piperazine 9.73 High capacity at pH 9.5–10.0; inexpensive.CO₂ sensitive; complexes metals.
Glycine 9.60Biologically ubiquitous.Interferes with protein assays (Bradford).
Carbonate 10.3Common; cheap.pH range is slightly higher; precipitates Ca²⁺/Mg²⁺.
CHES 9.30"Good's Buffer"; low metal binding.Expensive; bulky structure.

Experimental Workflow Diagram

BufferPrep Weigh 1. Weigh 17.71g Piperazine·2HCl·H₂O Dissolve 2. Dissolve in 800mL Degassed H₂O Weigh->Dissolve Titrate 3. Titrate with 5M NaOH to pH 9.8 Dissolve->Titrate Solution is Acidic Adjust 4. Dilute to 1000mL with H₂O Titrate->Adjust ~1.5 eq Base needed Filter 5. Filter Sterilize (0.22 µm) Adjust->Filter Store 6. Store Sealed (Avoid CO₂) Filter->Store

Figure 2: Step-by-step preparation workflow for 1L of 0.1M Buffer.

References

  • Henni, A., et al. (2009).[3] "pKa Values of Some Piperazines at 298, 303, 313, and 323 K." Journal of Chemical & Engineering Data. (Verified pKa and temperature data).

  • Sigma-Aldrich. "Biological Buffers: Useful pH Ranges and pKa Values." Buffer Reference Center. (General buffer properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8983, Piperazine dihydrochloride." PubChem. (Safety and physical data).

  • Hopax Fine Chemicals. "Biological buffers and their interactions with metal ions."[4][2] Hopax Blog. (Metal chelation data).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of ethylenediamine impurities. The following information provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the highest purity of your final product.

Understanding the Challenge: Piperazine Dihydrochloride and Ethylenediamine Impurities

Piperazine and its salts, such as piperazine dihydrochloride, are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1][2] Ethylenediamine is a common starting material or a potential byproduct in the synthesis of piperazine.[3][4] Due to their structural similarities and related basic properties, the separation of ethylenediamine from piperazine dihydrochloride can be a significant challenge. This guide will walk you through the principles and practical steps to achieve this separation effectively.

Physicochemical Properties at a Glance

A clear understanding of the distinct physicochemical properties of piperazine dihydrochloride and ethylenediamine is fundamental to designing an effective purification strategy.

PropertyPiperazine DihydrochlorideEthylenediamine
Molecular Formula C4H10N2·2HCl[1]C2H4(NH2)2[3]
Molecular Weight 159.05 g/mol [2][5]60.10 g/mol [3]
Appearance White to cream-colored crystalline powder[2][6]Colorless liquid[3][7]
Melting Point 318-320 °C (with decomposition)[2]8.5 °C[8]
Boiling Point Decomposes116-118 °C[8]
Solubility in Water Highly soluble[2]Miscible[9]
Solubility in Ethanol Slightly soluble[6]Soluble[8][10]
pKa pKa1 = 5.33, pKa2 = 9.73 (for piperazine base)[11][12]pKb = 3.92 (for ethylenediamine base)[3]

Troubleshooting and FAQs

Here we address specific issues you might encounter during your purification process.

Q1: My piperazine dihydrochloride still shows significant ethylenediamine contamination after initial crystallization. What am I doing wrong?

A1: This is a common issue and often relates to solvent choice and crystallization conditions.

  • Causality: Piperazine dihydrochloride is highly soluble in water, much like ethylenediamine dihydrochloride (which forms in the acidic medium).[1][9] Simple aqueous recrystallization may not be effective due to co-crystallization or insufficient solubility differences.

  • Troubleshooting Steps:

    • Solvent System Modification: Instead of pure water, consider a mixed solvent system. A common approach is to use a solvent in which piperazine dihydrochloride has lower solubility at room temperature but is soluble at elevated temperatures, while ethylenediamine dihydrochloride remains more soluble. A mixture of ethanol and water is a good starting point. Piperazine dihydrochloride is only slightly soluble in ethanol.[1][6]

    • pH Adjustment: Ensure the pH of your solution is acidic (pH 3.0-3.4 is typical for piperazine dihydrochloride solutions) to keep both amines in their salt form.[6][13] This prevents the more volatile free-base ethylenediamine from being lost during heating.

    • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. Employ a slow, controlled cooling process to allow for the formation of purer crystals.

Q2: I'm considering fractional distillation to remove ethylenediamine. Is this a viable method?

A2: Fractional distillation is generally not a suitable method for separating ethylenediamine from piperazine dihydrochloride.

  • Scientific Rationale: Piperazine dihydrochloride is a salt with a very high melting point and decomposes before it boils.[2] Ethylenediamine, on the other hand, is a liquid with a boiling point of 116-118°C.[8] Attempting to distill this mixture will lead to the decomposition of the piperazine salt long before it could ever vaporize. Distillation is a viable method for separating the free bases (piperazine and ethylenediamine) but not their hydrochloride salts.[14][15][16]

Q3: How can I accurately quantify the level of ethylenediamine impurity in my piperazine dihydrochloride sample?

A3: Several analytical techniques can be employed for accurate quantification. The choice depends on the available instrumentation and required sensitivity.

  • Gas Chromatography (GC): A robust method for separating and quantifying volatile amines. To analyze the non-volatile piperazine dihydrochloride, it must first be converted to its free base. Derivatization may be necessary to improve peak shape and detection limits for both compounds.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique. Since piperazine and ethylenediamine lack a strong UV chromophore, derivatization with an agent like dansyl chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl) is often required to enable UV or fluorescence detection.[19][20][21]

  • Thin-Layer Chromatography (TLC): A simpler, semi-quantitative method that can be used for rapid screening. The USP monograph for piperazine dihydrochloride outlines a TLC method for detecting ethylenediamine.[13]

Q4: Can I use solvent extraction to remove the ethylenediamine impurity?

A4: Solvent extraction can be effective, but it requires careful manipulation of the acid-base properties of the two compounds.

  • Principle: This method relies on the differential solubility of the free bases versus their salts in aqueous and organic solvents.

  • Workflow:

    • Dissolve the impure piperazine dihydrochloride in water.

    • Carefully basify the solution with a strong base (e.g., NaOH) to a pH above 10. This will convert both piperazine dihydrochloride and ethylenediamine dihydrochloride to their respective free bases.

    • Extract the aqueous solution with a suitable organic solvent in which piperazine free base has limited solubility, but ethylenediamine is more soluble. Chloroform has been used for piperazine extraction.[22]

    • Separate the organic layer. The piperazine will preferentially remain in the aqueous layer.

    • Re-acidify the aqueous layer with hydrochloric acid to precipitate the purified piperazine dihydrochloride.

    • Filter, wash, and dry the purified product.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol-Water Mixture

This protocol leverages the lower solubility of piperazine dihydrochloride in ethanol to achieve separation.

Materials:

  • Impure piperazine dihydrochloride

  • Deionized water

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl) solution (1M)

  • Beakers, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

  • In a beaker, dissolve the impure piperazine dihydrochloride in a minimal amount of hot deionized water.

  • While stirring, slowly add ethanol until the solution becomes slightly turbid.

  • Add a few drops of hot deionized water until the solution becomes clear again.

  • Check the pH and adjust to approximately 3-4 with 1M HCl if necessary.

  • Remove the beaker from the heat and allow it to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified piperazine dihydrochloride crystals in a vacuum oven at a temperature not exceeding 80°C.

Diagram: Recrystallization Workflow

G A Impure Piperazine Dihydrochloride B Dissolve in minimal hot water A->B C Add ethanol until turbid B->C D Add drops of hot water to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold ethanol G->H I Dry under vacuum H->I J Pure Piperazine Dihydrochloride I->J

Caption: Workflow for the purification of piperazine dihydrochloride by recrystallization.

Analytical Validation

Protocol 2: TLC Analysis for Ethylenediamine Impurity

This method is adapted from the USP monograph for a qualitative or semi-quantitative assessment of purity.[13]

Materials:

  • TLC plates (silica gel coated)

  • Developing solvent: A mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2)

  • Test solution: 100 mg/mL of your piperazine dihydrochloride sample in the developing solvent.

  • Standard solution: 0.25 mg/mL of ethylenediamine in the developing solvent.

  • Ninhydrin spray reagent

  • TLC developing tank and UV lamp

Procedure:

  • Spot small, equal volumes of the test solution and the standard solution onto the TLC plate.

  • Place the plate in a developing tank saturated with the developing solvent.

  • Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Spray the plate with the ninhydrin reagent and heat gently until spots appear.

  • Compare the Rf value and intensity of any spot in the test sample chromatogram corresponding to the ethylenediamine standard.

Diagram: Logic for Purification Strategy Selection

G Start Impure Piperazine Dihydrochloride (with Ethylenediamine) Decision1 Desired Purity Level? Start->Decision1 Recrystallization Recrystallization (Ethanol/Water) Decision1->Recrystallization Moderate SolventExtraction Solvent Extraction (Base -> Acid) Decision1->SolventExtraction High HighPurityRecrystallization Multiple Recrystallizations Recrystallization->HighPurityRecrystallization If still impure Analysis Analytical Validation (TLC, GC, HPLC) Recrystallization->Analysis SolventExtraction->Analysis HighPurityRecrystallization->Analysis Analysis->Decision1 Impurity > Limit End Purified Product Analysis->End Impurity < Limit

Caption: Decision tree for selecting a purification method for piperazine dihydrochloride.

References

  • Sciencemadness Wiki. (2025, September 11). Ethylenediamine.
  • Solubility of Things. Piperazine dihydrochloride.
  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.
  • chemeurope.com. Ethylenediamine.
  • PubChem. Ethylenediamine | C2H8N2 | CID 3301.
  • Solubility of Things. ethylenediamine.
  • ChemicalBook. (n.d.). Ethylenediamine | 107-15-3.
  • Museum of Fine Arts Boston. (2022, August 5). Ethylenediamine. MFA Cameo.
  • The Good Scents Company. (n.d.). Piperazine Dihydrochloride (CAS 142-64-3).
  • G.
  • PubChem. Piperazine | C4H10N2 | CID 4837.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Wikipedia. (n.d.). Ethylenediamine.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Scribd. (n.d.). Piperazine GC.
  • Wikipedia. (n.d.). Piperazine.
  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • University of Regina. (n.d.).
  • PubChem. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044.
  • Benchchem. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • Google Patents. (n.d.). JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.
  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189).
  • Molecules. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Trade Science Inc. (2011). Analytical CHEMISTRY.
  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
  • PubMed. (2024, February 22).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2013, March 29).
  • USP. (2025, February 16). Piperazine Dihydrochloride USP 2025.
  • Googleapis.com. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of Piperazine Dihydrochloride and Piperazine Citrate Solubility for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine and its salts have long been mainstays in the pharmaceutical industry, primarily recognized for their efficacy as anthelmintic agents.[1] The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties and, consequently, its clinical performance. Among the various salts of piperazine, the dihydrochloride and citrate forms are commonly utilized. This technical guide provides an in-depth, objective comparison of the solubility of piperazine dihydrochloride and piperazine citrate, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in formulation development.

Physicochemical Properties at a Glance

A fundamental understanding of the basic physicochemical properties of each salt is essential before delving into a detailed solubility comparison.

PropertyPiperazine DihydrochloridePiperazine Citrate
Molecular Formula C₄H₁₀N₂·2HCl[2](C₄H₁₀N₂)₃·2C₆H₈O₇[3]
Molecular Weight 159.05 g/mol [2]642.65 g/mol (anhydrous)[3]
Appearance White to cream-colored crystalline powder or needles.[2]White crystalline or granular powder.[3]
pH (in aqueous solution) 3.0 - 3.4 (1 in 20 solution)[4]5.0 - 6.0 (10% solution)[5]

Comparative Solubility Analysis

Solubility is a pivotal parameter in drug formulation, directly impacting bioavailability and the design of dosage forms. The choice between piperazine dihydrochloride and piperazine citrate often hinges on their respective solubility characteristics in various media.

Aqueous Solubility

Both piperazine dihydrochloride and piperazine citrate are considered to be freely soluble in water.[6][7] However, quantitative data reveals significant differences.

Piperazine Dihydrochloride:

The aqueous solubility of piperazine dihydrochloride demonstrates a positive correlation with temperature.

  • At 0°C: 35 g/100 mL[8]

  • At 20°C: 41 g/100 mL[8]

  • At 50°C: 48 g/100 mL[8]

This temperature-dependent solubility is a key consideration for manufacturing processes, particularly for the preparation of concentrated aqueous solutions.

Piperazine Citrate:

Quantitative data for piperazine citrate's aqueous solubility is less extensively reported with temperature variations. One source indicates a solubility of 54 g/L at 24°C , which translates to 5.4 g/100 mL .[9]

Direct Comparison:

Based on the available data, piperazine dihydrochloride exhibits significantly higher aqueous solubility than piperazine citrate at or near room temperature. This substantial difference is a primary factor influencing the choice of salt for liquid formulations, especially where high concentrations are required.

Solubility in Organic Solvents

The solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

  • Piperazine Dihydrochloride: Described as slightly soluble in methanol and ethanol.[6] It is generally insoluble in other common organic solvents.[8]

  • Piperazine Citrate: Reported to be insoluble in alcohol and ether.[1]

The ionic nature of both salts limits their solubility in non-polar organic solvents. However, the available qualitative data suggests that piperazine dihydrochloride may offer slightly better solubility in polar organic solvents like short-chain alcohols compared to piperazine citrate.

The Causality Behind Solubility Differences: A Mechanistic Perspective

The observed disparities in solubility can be attributed to the fundamental chemical differences between the two salts and their interactions with the solvent.

Influence of the Counter-ion

The counter-ion plays a pivotal role in determining the physicochemical properties of a salt.

  • Piperazine Dihydrochloride: This salt is formed from the strong acid, hydrochloric acid, and the weak base, piperazine. In solution, it fully dissociates into the piperazinium dication and two chloride anions. The small, highly solvated chloride ions contribute favorably to the overall solubility in water.

  • Piperazine Citrate: This salt is formed from the weak organic acid, citric acid, and piperazine. The larger, more complex citrate anion has a different hydration sphere and crystal lattice energy compared to the chloride ion, which influences its interaction with water molecules and ultimately its solubility.

pH-Solubility Profile

The pH of the solvent has a profound impact on the solubility of ionizable compounds like piperazine salts. Piperazine is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[10]

  • Piperazine Dihydrochloride: Being the salt of a strong acid, it creates an acidic solution (pH 3.0-3.4 for a 1 in 20 solution).[4] In this pH range, the piperazine molecule is fully protonated (as the dication), which is the most water-soluble form. Its solubility is expected to remain high in acidic to neutral pH but may decrease in highly alkaline conditions where the piperazine base would precipitate. The solubility of piperazine dihydrochloride can be influenced by the pH of the solution, with acidic conditions potentially affecting its ionization state.[11]

  • Piperazine Citrate: This salt produces a less acidic to near-neutral solution (pH 5.0-6.0 for a 10% solution).[5] The citrate ion, being the conjugate base of a weak acid, can act as a buffer. The solubility of piperazine citrate will also be pH-dependent. At the pH of its own solution, a significant portion of the piperazine will be in its protonated, soluble form.

The logical relationship between the salt components and the resulting solubility can be visualized as follows:

G cluster_dihydrochloride Piperazine Dihydrochloride cluster_citrate Piperazine Citrate PD_Base Piperazine (Weak Base) PD_Salt Highly Soluble Salt PD_Base->PD_Salt PD_Acid Hydrochloric Acid (Strong Acid) PD_Acid->PD_Salt PD_Solution Acidic Solution (pH 3.0-3.4) PD_Salt->PD_Solution PD_Form Fully Protonated Piperazine PD_Solution->PD_Form PD_Solubility High Aqueous Solubility PD_Form->PD_Solubility PC_Base Piperazine (Weak Base) PC_Salt Soluble Salt PC_Base->PC_Salt PC_Acid Citric Acid (Weak Acid) PC_Acid->PC_Salt PC_Solution Near-Neutral Solution (pH 5.0-6.0) PC_Salt->PC_Solution PC_Form Equilibrium of Protonated Species PC_Solution->PC_Form PC_Solubility Moderate Aqueous Solubility PC_Form->PC_Solubility

Caption: Factors influencing the aqueous solubility of piperazine salts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure the trustworthiness and reproducibility of solubility data, a standardized experimental protocol is paramount. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[12]

Objective: To determine the equilibrium solubility of piperazine dihydrochloride and piperazine citrate in a specified solvent at a controlled temperature.

Materials:

  • Piperazine dihydrochloride powder

  • Piperazine citrate powder

  • Solvent (e.g., deionized water, pH-adjusted buffers)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the piperazine salt to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved piperazine salt.

    • Prepare a calibration curve using standard solutions of the respective piperazine salt of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the piperazine salt in the solvent, typically expressed in mg/mL or g/100 mL.

G start Start prep Prepare Supersaturated Solution (Excess Solid in Solvent) start->prep Step 1 equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate Step 2 separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate Step 3 quantify Quantify Solute Concentration (e.g., HPLC) separate->quantify Step 4 end End quantify->end Step 5

Caption: Experimental workflow for the shake-flask solubility determination method.

Practical Implications for Formulation and Clinical Use

The choice between piperazine dihydrochloride and piperazine citrate has direct consequences for product development and therapeutic application.

  • Oral Liquid Formulations: Due to its significantly higher aqueous solubility, piperazine dihydrochloride is the preferred salt for preparing concentrated oral solutions or syrups. This allows for smaller dosage volumes, which can improve patient compliance, particularly in pediatric and geriatric populations.

  • Solid Dosage Forms (Tablets and Capsules): For solid dosage forms, the higher solubility of the dihydrochloride salt can lead to a faster dissolution rate, which may be advantageous for rapid absorption. However, other factors such as hygroscopicity and stability must also be considered. Piperazine citrate's lower solubility might be suitable for controlled-release formulations.

  • Palatability: The taste of the final formulation is a crucial factor. Piperazine citrate, being the salt of a weak organic acid, may offer a more palatable taste profile compared to the more saline taste of the dihydrochloride salt.

  • Stability: The stability of the salt in the final dosage form is paramount. Piperazine dihydrochloride is noted to be stable in neutral or acidic media.[2] The hygroscopic nature of piperazine salts can also influence the manufacturing process and packaging requirements.

Conclusion

References

  • Solubility of Things. Piperazine dihydrochloride. Link

  • PubChem. Piperazine. Link

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. Link

  • Wikipedia. Piperazine. Link

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • G. Amphray Laboratories. Piperazine Dihydrochloride USP. Link

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. Link

  • Good Scents Company. Piperazine Dihydrochloride (CAS 142-64-3): Odor profile, Properties, & IFRA compliance. Link

  • ChemicalBook. Piperazine citrate | 144-29-6. Link

  • Scribd. Piperazine Citrate Analysis Guide. Link

  • PubMed. An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Link

  • Solubility of Things. Piperazine. Link

  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Link

  • Fengchen Group Co., Ltd. Piperazine Citrate CAS 144-29-6 Manufacturers and Suppliers. Link

  • PubChem. Piperazine Dihydrochloride. Link

  • G. Amphray Laboratories. Piperazine Citrate BP/EP/USP/IP. Link

  • SINTEF. Solid liquid solubility of piperazine. Link

  • ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Link

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Link

  • CymitQuimica. CAS 144-29-6: Piperazine citrate. Link

  • InvivoChem. Piperazine Citrate. Link

  • PureSynth. Piperazine Dihydrochloride 98.0%. Link

  • SelfDecode. Piperazine. Link

  • ResearchGate. Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. Link

  • Medknow Publications. colorimetric-method-for-the-determination-of-piperazine-in-pharmaceutical-formulations.pdf. Link

  • USP. Piperazine Dihydrochloride USP 2025. Link

  • PubMed. Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Link

Sources

A Comparative Guide to the Detection of Impurities in Piperazine Dihydrochloride: A Deep Dive into Thin-Layer Chromatography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental assurance of therapeutic safety and efficacy. Piperazine dihydrochloride, a widely used anthelmintic agent, is no exception. Its synthesis and storage can introduce various impurities that must be meticulously monitored. This guide provides an in-depth analysis of the Thin-Layer Chromatography (TLC) method for detecting impurities in piperazine dihydrochloride, benchmarked against modern chromatographic alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our focus extends beyond procedural steps to the underlying scientific principles, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.

The Imperative of Impurity Profiling: Adherence to Global Standards

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2][3][4] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds. Understanding these thresholds is critical for any analytical chemist in the pharmaceutical industry.

  • Reporting Threshold: The level at which an impurity must be reported.[1]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[1]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[1][3]

The choice of an analytical method is therefore dictated by its ability to detect and quantify impurities at or below these mandated levels with precision and accuracy.

The Official Method: A Closer Look at the USP TLC Protocol for Piperazine Dihydrochloride

The United States Pharmacopeia (USP) provides a validated TLC method for the chromatographic purity of Piperazine Dihydrochloride.[5][6][7] This method serves as a primary reference and is designed to identify and control potential impurities, including ethylenediamine and triethylenediamine.

Experimental Protocol: USP TLC Method

1. Preparation of Solutions: [5][6]

  • Solvent: A mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2). The basic nature of this solvent system is crucial for keeping the piperazine and its related amine impurities in their free base form, which is necessary for their migration on the silica gel plate.

  • Test Solution 1 (High Concentration): 100 mg of Piperazine Dihydrochloride per mL in the Solvent. This concentrated solution is used to detect trace impurities.

  • Test Solution 2 (Diluted): A 1:10 dilution of Test Solution 1. This solution helps in the primary identification of the main piperazine spot without overloading the plate.

  • Standard Solution 1 (Piperazine): 10 mg of USP Piperazine Dihydrochloride RS per mL in the Solvent. This serves as the reference for the principal spot.

  • Standard Solution 2 (Ethylenediamine): 0.25 mg of ethylenediamine per mL in the Solvent. This corresponds to a 0.25% impurity level relative to Test Solution 1.

  • Standard Solution 3 (Triethylenediamine): 0.25 mg of triethylenediamine per mL in the Solvent. This also corresponds to a 0.25% impurity level.

  • Resolution Solution: A mixture of triethylenediamine and Piperazine Dihydrochloride to ensure the chromatographic system can separate these two components.

2. Chromatographic Procedure: [5][6]

  • Stationary Phase: A TLC plate coated with a 0.25-mm layer of chromatographic silica gel. Silica gel is a polar adsorbent, and its interaction with the analytes is the basis for separation.[8]

  • Application: Apply 5-µL portions of each solution to the plate.

  • Mobile Phase (Developing Solvent): A freshly prepared mixture of acetone and 13.5 N ammonium hydroxide (80:20). The polarity of this mobile phase is optimized to achieve differential migration of piperazine and its potential impurities up the plate.

  • Development: Allow the chromatogram to develop until the solvent front has moved about three-fourths of the length of the plate.[5][6]

  • Drying: Remove the plate and dry at 105°C.

3. Visualization: [5][6]

  • Ninhydrin Spray: Spray the plate with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol. Ninhydrin reacts with primary and secondary amines to produce a colored product (Ruhemann's purple for most amines), allowing for the visualization of the separated spots.[9]

  • Iodine Vapor: Subsequently, spray the plate with 0.1 N iodine TS. Iodine reversibly complexes with many organic compounds, making them visible as brown spots. This is particularly useful for visualizing compounds that may not react strongly with ninhydrin, such as the tertiary amine triethylenediamine.

Causality Behind Experimental Choices

The choice of a basic solvent for sample preparation and a basic mobile phase is deliberate. Piperazine and its potential amine impurities are basic compounds. In an acidic environment, they would exist as salts and would not migrate significantly from the origin on the polar silica gel plate. The basic conditions ensure they are in their less polar free base form, allowing for effective separation based on subtle differences in their structure and polarity. The dual visualization with ninhydrin and iodine ensures a broad spectrum of potential impurities can be detected.

Self-Validating System

The inclusion of a Resolution Solution is a key element that makes this protocol a self-validating system in each run. By demonstrating the separation of triethylenediamine from piperazine, the analyst confirms the suitability and resolving power of the chromatographic system on that particular day and with that specific batch of reagents.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Solutions (Test, Standards, Resolution) spot_plate Spot Plate with Solutions prep_solutions->spot_plate prep_plate Prepare TLC Plate (Mark Baseline) prep_plate->spot_plate prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (Ninhydrin & Iodine) dry_plate->visualize compare Compare Spots (Rf and Intensity) visualize->compare report Report Results compare->report

Caption: A streamlined workflow of the TLC method for impurity analysis.

Comparative Analysis: TLC vs. HPLC and GC

While TLC is a valuable and accessible technique, it is essential to understand its performance in the context of more modern, instrument-intensive methods like HPLC and GC.[10]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[8]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation Simple, low-cost equipment (plates, developing chamber, sprayer).Complex, high-cost instrumentation (pumps, injector, column, detector).Complex, high-cost instrumentation (gas supply, injector, column oven, detector).
Throughput High (multiple samples and standards can be run on a single plate).Moderate to high (with autosamplers).Moderate to high (with autosamplers).
Sensitivity Lower (typically in the microgram range).High (nanogram to picogram range).Very high (picogram to femtogram range).
Quantification Semi-quantitative (visual comparison) to quantitative (with a densitometer).[11]Highly quantitative and reproducible.Highly quantitative and reproducible.
Specificity for Piperazine Good, especially with specific visualization reagents.Excellent, especially with derivatization for UV or fluorescence detection.[12][13][14]Excellent for volatile impurities and piperazine itself.[15][16]
Common Impurities Detected Non-volatile, polar impurities like ethylenediamine and triethylenediamine.A wide range of non-volatile and semi-volatile impurities.Volatile and semi-volatile impurities.[15][17][18]
Method Development Relatively simple and fast.More complex and time-consuming.Requires optimization of temperature programs and gas flows.
Regulatory Acceptance Accepted by pharmacopeias for limit tests.Widely accepted and often the preferred method for quantitative analysis.Accepted for specific applications, particularly for residual solvents and volatile impurities.
In-depth Comparison and Rationale

TLC's Enduring Relevance: The primary advantage of the official TLC method is its simplicity, low cost, and high throughput. It is an excellent tool for qualitative screening and limit tests, as prescribed by the USP. For a quality control lab, it allows for the rapid assessment of multiple batches against a defined standard.

HPLC for Enhanced Precision and Sensitivity: For rigorous quantitative analysis, especially when dealing with impurities close to the ICH identification and qualification thresholds, HPLC is generally superior. Piperazine itself lacks a strong UV chromophore, which can be a limitation.[16] However, methods involving pre-column or post-column derivatization to attach a UV-active or fluorescent tag can achieve very low limits of detection.[12][13][14] Furthermore, techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed for the analysis of non-chromophoric compounds like piperazine.[19]

GC for Volatile Impurities: Gas chromatography is particularly well-suited for the analysis of volatile organic impurities that may be present from the synthesis process. A validated GC method can provide excellent separation and quantification of piperazine and related volatile amines.[15][16]

A Logic Tree for Method Selection

The choice of analytical method is not arbitrary but a decision based on the specific analytical goal.

Method_Selection cluster_goals Select Primary Goal cluster_methods Recommended Method start Analytical Goal for Piperazine Dihydrochloride Impurity Analysis goal1 Qualitative Screening / Limit Test (e.g., Pharmacopeial Compliance) start->goal1 goal2 Precise Quantification of Known Non-Volatile Impurities start->goal2 goal3 Analysis of Unknown Impurities or Volatile Impurities start->goal3 method1 TLC (USP Method) goal1->method1 method2 HPLC (with Derivatization or ELSD/CAD) goal2->method2 method3 GC-MS goal3->method3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Impurity Analysis

The official TLC method for piperazine dihydrochloride remains a robust and cost-effective tool for quality control, particularly for screening and limit tests as outlined in the pharmacopeia. Its procedural simplicity and the inclusion of a self-validating resolution standard ensure its reliability for its intended purpose.

However, for comprehensive impurity profiling, especially during drug development and for setting specifications for new drug substances, a multi-faceted approach is often necessary. HPLC, with its superior quantitative capabilities and sensitivity, is the workhorse for accurately determining the levels of known and unknown non-volatile impurities. GC, on the other hand, is indispensable for the analysis of volatile impurities and residual solvents.

Ultimately, the choice of method should be guided by the specific analytical requirements, regulatory expectations, and the phase of drug development. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is paramount for ensuring the quality and safety of piperazine dihydrochloride.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. (URL: [Link])

  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. (URL: [Link])

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (URL: [Link])

  • ICH Q3A(R) Impurities Testing Guideline: Impurities in New Drug Substances. (URL: [Link])

  • Determination of biogenic amines by capillary electrophoresis. (URL: [Link])

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (URL: [Link])

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (URL: [Link])

  • ICH- Q3 Impurity. (URL: [Link])

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (URL: [Link])

  • Analytical CHEMISTRY. (URL: [Link])

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. (URL: [Link])

  • Capillary Electrophoresis. (URL: [Link])

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (URL: [Link])

  • Piperazine. (URL: [Link])

  • Piperazine Dihydrochloride. (URL: [Link])

  • A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. (URL: [Link])

  • Piperazine Dihydrochloride USP 2025. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (URL: [Link])

  • Piperazine Dihydrochloride - USP-NF ABSTRACT. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (URL: [Link])

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (URL: [Link])

  • Piperazine Dihydrochloride. (URL: [Link])

  • Piperazine-impurities. (URL: [Link])

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (URL: [Link])

  • HPLC Analysis of Piperazine on Primesep 100. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (URL: [Link])

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. (URL: [Link])

  • Thin Layer Chromatography. (URL: [Link])

  • Validation of a thin layer chromatography (TLC) method for content determination. (URL: [Link])

  • Thin Layer Chromatography (TLC) Guide. (URL: [Link])

  • Thin Layer Chromatography (TLC). (URL: [Link])

  • Thin Layer Chromatography (TLC) Protocol. (URL: [Link])

  • Performing Thin Layer Chromatography (TLC). (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Spectrophotometric Determination of Piperazine Dihydrochloride Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Piperazine Purity

Piperazine and its salts, such as piperazine dihydrochloride, are cornerstone anthelmintic agents, particularly in veterinary medicine.[1][2][3] The efficacy and safety of these pharmaceutical products are directly contingent on the purity of the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) mandates that Piperazine Dihydrochloride must contain not less than 98.5 percent and not more than 100.5 percent of C₄H₁₀N₂·2HCl, calculated on an anhydrous basis.[1][4] Consequently, robust and reliable analytical methods for its quantification are not merely a matter of quality control but a fundamental requirement for regulatory compliance and therapeutic safety.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of piperazine dihydrochloride. We will focus on a classic spectrophotometric (colorimetric) technique, evaluating its performance against the official pharmacopoeial titration method and a modern, high-specificity chromatographic approach. Our objective is to equip researchers, quality control analysts, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific laboratory context.

Method 1: Spectrophotometric Determination via Colorimetric Derivatization

Principle of the Method

Piperazine itself lacks a native chromophore, rendering it unsuitable for direct UV-Vis spectrophotometry.[5] This necessitates a chemical derivatization step to produce a colored compound whose absorbance is proportional to the piperazine concentration, a principle governed by the Beer-Lambert Law. Several colorimetric reactions have been developed for this purpose.[6][7][8][9] This guide will focus on the well-established reaction with p-benzoquinone.

In this reaction, the secondary amine groups of the piperazine molecule react with p-benzoquinone in a buffered medium (pH 5.4) to form a stable, colored product with a maximum absorbance (λmax) at approximately 516 nm.[10] The choice of a buffered system is critical; maintaining a consistent pH ensures the reaction proceeds to completion and that the resulting chromophore remains stable, which is a cornerstone of a self-validating protocol.

Detailed Experimental Protocol: p-Benzoquinone Method

1. Reagent Preparation:

  • Buffer Solution (pH 5.4): Prepare a suitable buffer, such as a sodium acetate-acetic acid buffer, and adjust the pH to 5.4 using a calibrated pH meter.
  • p-Benzoquinone Solution (0.5% w/v): Dissolve 500 mg of p-benzoquinone in 100 mL of ethanol. This solution should be freshly prepared to avoid degradation.
  • Standard Piperazine Dihydrochloride Stock Solution (100 µg/mL): Accurately weigh 10 mg of USP Piperazine Dihydrochloride Reference Standard, dissolve it in deionized water, and dilute to 100 mL in a calibrated volumetric flask.
  • Sample Solution (100 µg/mL): Accurately weigh an amount of the piperazine dihydrochloride sample equivalent to 10 mg of the pure compound, dissolve it in deionized water, and dilute to 100 mL in a volumetric flask.

2. Calibration Curve Construction:

  • Pipette aliquots of the standard stock solution (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 mL) into a series of 20 mL volumetric flasks. This corresponds to final concentrations of 4, 8, 12, 16, and 20 µg/mL.[10]
  • To each flask, add 2.0 mL of the pH 5.4 buffer solution.
  • Add 2.0 mL of the p-benzoquinone solution to each flask.
  • Allow the reaction to proceed for 30 minutes at room temperature, protected from light.[10]
  • Dilute each flask to the 20 mL mark with deionized water and mix thoroughly.
  • Prepare a reagent blank using 2.0 mL of buffer and 2.0 mL of p-benzoquinone solution, diluted to 20 mL.
  • Measure the absorbance of each standard solution at 516 nm against the reagent blank.
  • Plot the absorbance versus concentration (µg/mL) and perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

3. Sample Analysis:

  • Pipette 1.0 mL of the sample solution into a 20 mL volumetric flask.
  • Follow the same derivatization procedure as described for the calibration standards (add buffer, add p-benzoquinone, wait 30 minutes, dilute to volume).
  • Measure the absorbance of the sample solution at 516 nm against the reagent blank.
  • Calculate the concentration of piperazine in the sample solution using the linear regression equation from the calibration curve.
  • Calculate the purity of the piperazine dihydrochloride sample.
Workflow Visualization

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Derivatization & Measurement cluster_analysis Data Analysis P1 Weigh Sample & Reference Standard P2 Prepare Stock Solutions (100 µg/mL) P1->P2 R1 Pipette Aliquots (Standards & Sample) P2->R1 P3 Prepare Reagents (Buffer, p-Benzoquinone) R2 Add Buffer (pH 5.4) & p-Benzoquinone R1->R2 R3 Incubate 30 min R2->R3 R4 Dilute to Volume R3->R4 R5 Measure Absorbance @ 516 nm R4->R5 A1 Construct Calibration Curve R5->A1 A2 Calculate Sample Concentration A1->A2 A3 Determine % Purity A2->A3

Caption: Workflow for spectrophotometric purity determination of piperazine.

Alternative Methodologies for Comparative Assessment

To provide a holistic evaluation, the spectrophotometric method must be benchmarked against established alternatives that offer different analytical strengths.

Method 2: Non-Aqueous Titration (Pharmacopoeial Standard)

Principle of the Method

The official assay method described in the USP monograph is a non-aqueous acid-base titration.[1][2] Piperazine dihydrochloride, the salt of a weak base and a strong acid, behaves as a weak base in a non-aqueous solvent like glacial acetic acid. This solvent enhances the basicity of the piperazine, allowing for sharp and stoichiometric titration with a strong acid, 0.1 N perchloric acid. Mercuric acetate is added to complex with the chloride ions, preventing their interference. The endpoint is determined potentiometrically or using a visual indicator like crystal violet.[5]

Detailed Experimental Protocol: USP Titration

  • Accurately weigh about 140 mg of Piperazine Dihydrochloride.

  • Dissolve the sample in 4 mL of ethylene glycol, followed by 25 mL of glacial acetic acid containing 1.2 g of mercuric acetate.[2]

  • Add a few drops of p-naphtholbenzein indicator.

  • Titrate the solution with standardized 0.1 N perchloric acid VS until the color changes to green.[2][11]

  • Perform a blank determination by titrating the solvent mixture without the sample.

  • Calculate the purity based on the volume of titrant consumed, where each mL of 0.1 N perchloric acid is equivalent to 7.953 mg of C₄H₁₀N₂·2HCl.[1]

Method 3: High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method

For high-specificity analysis and impurity profiling, HPLC is the method of choice. As with spectrophotometry, the lack of a UV chromophore necessitates derivatization. A common and effective strategy is pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[12] This reaction forms a stable, highly UV-active derivative that can be easily detected. The key advantage of this approach is the chromatographic separation, which resolves the piperazine derivative from derivatives of potential impurities (e.g., ethylenediamine, triethylenediamine) and formulation excipients, allowing for their individual quantification.[1][13]

Detailed Experimental Protocol: HPLC with NBD-Cl Derivatization

  • Derivatizing Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a stock solution of the piperazine dihydrochloride sample in a suitable diluent.

  • Derivatization: In a vial, mix an aliquot of the sample solution with the NBD-Cl reagent and a buffer (e.g., borate buffer, pH 9) to facilitate the reaction. Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water/buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the NBD-piperazine derivative (approx. 340 nm).[12]

    • Injection Volume: 10 µL.

  • Quantification: Analyze the derivatized sample and compare the peak area of the NBD-piperazine derivative to that of a similarly prepared reference standard of known concentration.

Comparative Performance Analysis

The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes hypothetical but realistic data to guide this decision-making process.

Parameter Spectrophotometry (p-Benzoquinone) Non-Aqueous Titration (USP) HPLC-UV (NBD-Cl Derivatization)
Specificity Moderate (Prone to interference from other primary/secondary amines)Low (Titrates total basicity, cannot distinguish between piperazine and basic impurities)High (Physically separates piperazine from impurities before detection)
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%99.5 - 100.5%
Precision (% RSD) < 1.5%< 1.0%< 0.5%
Linearity (R²) > 0.998N/A> 0.999
Limit of Quantification (LOQ) ~ 4 µg/mL[10]High (mg range)Low (ng/mL range)
Throughput HighModerateLow
Cost per Sample LowLowHigh
Technical Complexity LowModerateHigh

Discussion: Selecting the Right Tool for the Job

The data clearly illustrates that no single method is universally superior; the optimal choice depends entirely on the analytical objective.

  • Non-Aqueous Titration stands as the pharmacopoeial benchmark for a reason.[1] It is a robust, accurate, and precise method for the bulk assay of the API. Its primary limitation is its lack of specificity. It provides a value for total basic content, which is sufficient for confirming the overall potency of a highly pure raw material, but it cannot provide an impurity profile.

  • Spectrophotometry offers a compelling middle ground. It is significantly faster and simpler than HPLC, making it ideal for high-throughput screening in a QC environment. The method is sensitive and provides good accuracy and precision for routine checks.[10] However, its Achilles' heel is specificity. Any compound with a secondary amine group that can react with p-benzoquinone could potentially interfere, leading to erroneously high purity results. Therefore, its use is most appropriate when the impurity profile of the material is well-characterized and known to be free of such interferences.

  • HPLC-UV is the undisputed champion of specificity and sensitivity.[12][14] By separating components before detection, it can accurately quantify piperazine even in the presence of structurally related impurities and degradation products. This makes it the indispensable tool for method validation, stability studies, and the analysis of complex formulations where excipients might interfere with other methods. The trade-offs are higher operational costs, lower throughput, and the need for more highly skilled operators.

Decision-Making Framework

Decision_Tree Start What is the Analytical Goal? Q1 Need to quantify specific impurities or analyze a complex matrix? Start->Q1 Q2 Is this a bulk assay for release of known high-purity API per pharmacopoeia? Q1->Q2 No HPLC Use High-Specificity Method: HPLC-UV with Derivatization Q1->HPLC Yes Titr Use Official Method: Non-Aqueous Titration Q2->Titr Yes Spec Use High-Throughput Method: Spectrophotometry Q2->Spec No (Routine QC Screening)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine Dihydrochloride Monohydrate
Reactant of Route 2
Piperazine Dihydrochloride Monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。